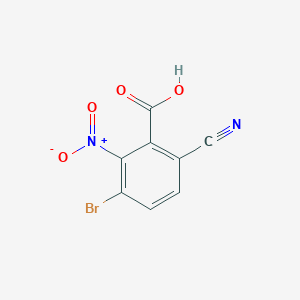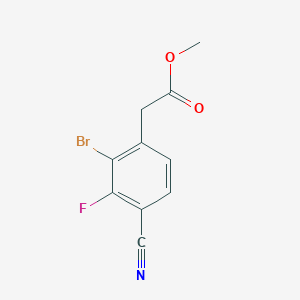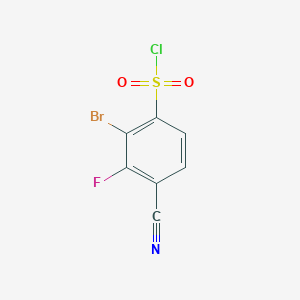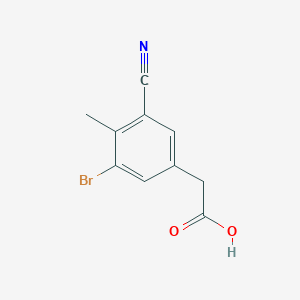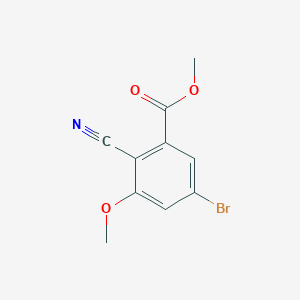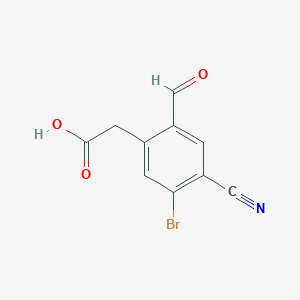
3-Bromo-5-cyano-2-nitrophenylacetic acid
Vue d'ensemble
Description
3-Bromo-5-cyano-2-nitrophenylacetic acid (3-BrCNPA) is an organic compound that has been studied extensively in the scientific community. It is a synthetic compound that is used in a variety of lab experiments, and it has numerous applications in research.
Applications De Recherche Scientifique
3-Bromo-5-cyano-2-nitrophenylacetic acid is used as a reagent in a variety of scientific research applications. It has been used to study the structure and function of proteins, enzymes, and other biomolecules. It has also been used in the synthesis of various organic compounds. In addition, 3-Bromo-5-cyano-2-nitrophenylacetic acid is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-cyano-2-nitrophenylacetic acid is not completely understood. It is believed that the compound acts as an inhibitor of enzymes and proteins. It is thought to bind to the active site of enzymes and proteins, blocking their activity. This inhibition of enzyme and protein activity can lead to a variety of effects in the body, including changes in metabolism, cell signaling, and gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-cyano-2-nitrophenylacetic acid have been studied extensively. The compound has been shown to inhibit the activity of enzymes and proteins involved in metabolic pathways, cell signaling, and gene expression. It has also been shown to affect the growth and development of cells, as well as the production of hormones. In addition, 3-Bromo-5-cyano-2-nitrophenylacetic acid has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Bromo-5-cyano-2-nitrophenylacetic acid in lab experiments is that it is a relatively inexpensive and easy to use reagent. It is also easy to obtain and store, and it has a wide range of applications in research. The main limitation of using 3-Bromo-5-cyano-2-nitrophenylacetic acid in lab experiments is that it can cause adverse side effects in humans, such as skin irritation, eye irritation, and respiratory irritation. In addition, it can be toxic if ingested in large amounts.
Orientations Futures
Future research on 3-Bromo-5-cyano-2-nitrophenylacetic acid should focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. In addition, research should focus on developing new methods for synthesizing the compound, as well as exploring its potential applications in drug development. Finally, research should focus on understanding the toxicity of 3-Bromo-5-cyano-2-nitrophenylacetic acid and developing methods to reduce its toxicity.
Propriétés
IUPAC Name |
2-(3-bromo-5-cyano-2-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c10-7-2-5(4-11)1-6(3-8(13)14)9(7)12(15)16/h1-2H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYRRABNBASYMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)[N+](=O)[O-])Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-cyano-2-nitrophenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



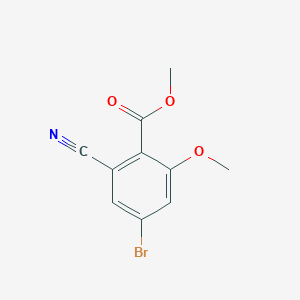

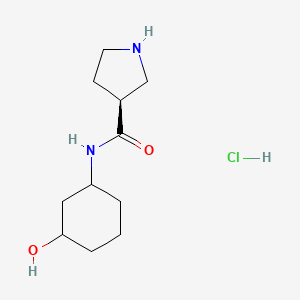
methylamine](/img/structure/B1414124.png)
